Technical Monograph: 4-Nitrophenyl Maltoheptaoside (pNP-G7) & Derivatives
Technical Monograph: 4-Nitrophenyl Maltoheptaoside (pNP-G7) & Derivatives
Advanced Substrate Systems for Kinetic
Executive Summary & Chemical Identity[1]
4-Nitrophenyl maltoheptaoside (pNP-G7) represents a class of chromogenic substrates designed for the specific, kinetic measurement of
This guide focuses on the technical application of the EPS-G7 system, as it constitutes the current IFCC (International Federation of Clinical Chemistry) reference method.[4] The "blocking" modification is critical: it renders the substrate immune to auxiliary enzymes (
Chemical Profile: The Standard (EPS-G7)
| Property | Specification |
| Systematic Name | 4,6-O-Ethylidene-4-nitrophenyl- |
| Abbreviation | EPS-G7 / Et-pNP-G7 |
| CAS Number | 96597-16-9 |
| Molecular Formula | |
| Molecular Weight | ~1300.13 Da |
| Solubility | Soluble in water and buffers (e.g., HEPES, MES) |
| Detection Moiety | 4-Nitrophenol (pNP) |
| Absorbance Max | 405 nm (under alkaline/neutral conditions) |
Mechanism of Action: The Coupled Enzyme Cascade
Understanding the causality of the assay is vital for troubleshooting. The assay does not measure amylase directly; it measures the rate of fragment production which is then hydrolyzed by a helper enzyme.
The "Blocking" Principle
In early assays using unblocked pNP-G7, the auxiliary enzyme (
-
Solution: An ethylidene group bridges the C4 and C6 positions of the terminal glucose at the non-reducing end.
-
Result: The substrate becomes "invisible" to
-glucosidase but remains a valid target for the endo-acting -amylase.
The Reaction Cascade
-
Primary Event (Rate-Limiting):
-Amylase (from the sample) cleaves the internal -1,4-glycosidic bonds of the EPS-G7 molecule. This produces smaller fragments (e.g., pNP-G3, pNP-G4) and the blocked ethylidene-G3/G4 fragment. -
Secondary Event (Instantaneous): The auxiliary enzyme,
-glucosidase (present in excess in the reagent), attacks the unblocked pNP-containing fragments.[5] -
Signal Generation: The hydrolysis releases free 4-nitrophenol (pNP), which turns yellow.[2] The rate of color formation (OD 405 nm) is directly proportional to the
-amylase activity.[4][5]
Figure 1: The EPS-G7 Coupled Enzyme Cascade. The ethylidene block prevents pre-mature hydrolysis by α-Glucosidase.
Applications in Drug Discovery & Diagnostics[4]
Diabetes Therapeutics (Amylase Inhibitors)
Inhibiting
-
Screening Utility: EPS-G7 is the gold standard for high-throughput screening (HTS) of potential inhibitors (e.g., acarbose analogs, plant polyphenols).
-
Advantage: Unlike starch-iodine assays, the EPS-G7 method is kinetic, allowing for the precise determination of
and values without stopping the reaction.
Clinical Diagnostics (Pancreatitis)
Serum
Validated Experimental Protocol (IFCC Standard)
This protocol is designed for a microplate reader or spectrophotometer. It is a self-validating system : the linearity of the reaction confirms the excess of auxiliary enzymes.
Reagents Preparation[2][9][10][11]
-
Buffer (pH 7.15): 50 mM HEPES, 70 mM NaCl, 1 mM
.-
Note: Calcium is an essential cofactor for
-amylase stability.
-
-
Enzyme Reagent (Master Mix):
Assay Procedure (Kinetic Mode)
| Step | Action | Critical Note |
| 1. Warm-up | Pre-incubate Reagent at 37°C for 5 mins. | Ensures temperature equilibrium; Amylase is temp-sensitive. |
| 2. Blanking | Measure reagent blank (Buffer + Reagent). | Should be < 0.05 OD. High blank indicates substrate degradation. |
| 3. Initiation | Add 10 | Mix immediately by pipetting or orbital shaking. |
| 4. Lag Phase | Incubate for 60 seconds. | Allows lag time for coupled reaction to reach steady state. |
| 5. Measurement | Read OD at 405 nm every 20s for 3-5 mins. | Metric: |
Calculation
[5]-
(Extinction Coeff of pNP at 405nm): ~10.6
(varies slightly by instrument/pH). -
: Light path (cm). For microplates, this depends on volume (usually ~0.6 cm for 200
L).
Troubleshooting & Optimization (Trustworthiness)
A robust assay requires recognizing failure modes.
| Observation | Root Cause | Corrective Action |
| Non-Linear Rate | Substrate depletion or lag phase inclusion. | Use only the linear portion (min 1 to min 3). Dilute sample if |
| High Background | Spontaneous hydrolysis of EPS-G7. | Check reagent storage. If OD > 0.5 before sample addition, discard reagent. |
| Low Sensitivity | Incorrect pH or Calcium deficiency. | Verify HEPES pH is 7.[4][10]15. Ensure |
| Inhibition Data Noise | Color interference from test compounds. | Run a "Sample Blank" (Compound + Reagent WITHOUT Amylase) to subtract compound absorbance. |
Comparative Analysis: EPS-G7 vs. Alternatives
| Feature | EPS-G7 (Blocked pNP-G7) | CNP-G3 (2-chloro-pNP-G3) | Starch-Iodine |
| Type | Kinetic (Continuous) | Kinetic (Continuous) | Endpoint |
| Auxiliary Enzymes | Required ( | Not Required (Direct cleavage) | None |
| Specificity | High (Blocked end) | Moderate | Low (Interference) |
| Lag Phase | Yes (~1 min) | Minimal | N/A |
| Cost | High | Moderate | Low |
| Use Case | Clinical/Pharma Standard | Rapid Screening | Education/Rough Est. |
References
-
Megazyme. (n.d.). Alpha-Amylase Assay Procedure (Ceralpha Method). Retrieved from [Link]
-
Lorentz, K., et al. (2000). Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase. Clinical Chemistry. Retrieved from [Link]
- IFCC. (2006). IFCC Primary Reference Procedures for the Measurement of Catalytic Activity Concentrations of Enzymes at 37°C.
-
PubChem. (n.d.). 4,6-Ethylidene-4-nitrophenyl maltoheptaoside (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethylidene-4-Nitrophenyl-α-D-Maltoheptaoside (EPS) is a blocked, chromogenic substrate that enables the specific, sensitive, and kinetic measurement of endo-acting α-amylase activity [carbomenu.com]
- 3. Ethylidene-4-nitrophenyl-a-D-Maltoheptaoside - MedChem Express [bioscience.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. hzymesbiotech.com [hzymesbiotech.com]
- 7. CAS 109055-07-4: 4-Nitrophenyl 4,6-benzylidene-a-D-maltohe… [cymitquimica.com]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 9. fbs.leeds.ac.uk [fbs.leeds.ac.uk]
- 10. academic.oup.com [academic.oup.com]
